(S)-Lercanidipine-d3 Hydrochloride is a deuterated form of Lercanidipine, a calcium channel blocker primarily used in the treatment of hypertension. The compound is classified as a dihydropyridine derivative, which is known for its selective action on vascular smooth muscle, leading to vasodilation and reduced blood pressure. The inclusion of deuterium atoms in its structure allows for enhanced tracking in pharmacokinetic studies and research applications.
(S)-Lercanidipine-d3 Hydrochloride is synthesized through various chemical processes that involve the modification of Lercanidipine, which itself is derived from natural and synthetic precursors. The compound can be obtained from specialized chemical suppliers and is often utilized in research settings for its stable isotope properties.
The synthesis of (S)-Lercanidipine-d3 Hydrochloride involves several steps that include the reaction of specific precursors to form the desired product. One notable method includes using dicyclohexylcarbodiimide as a coupling agent, which facilitates the formation of the dihydropyridine structure.
This process has been refined to ensure high yields and purity while minimizing by-products, making it suitable for industrial applications .
(S)-Lercanidipine-d3 Hydrochloride has a complex molecular structure characterized by its dihydropyridine core and multiple functional groups.
Cl.[2H]C([2H])([2H])N(CCC(c1ccccc1)c2ccccc2)CC(C)(C)OC(=O)C3=C(C)NC(=C([C@@H]3c4cccc(c4)[N+](=O)[O-])C(=O)OC)CThe presence of deuterium atoms is indicated by "D" in the molecular formula, enhancing its utility in isotopic labeling studies .
(S)-Lercanidipine-d3 Hydrochloride participates in various chemical reactions typical of calcium channel blockers. These reactions are crucial for understanding its pharmacological properties and metabolic pathways.
The mechanism by which (S)-Lercanidipine-d3 Hydrochloride exerts its pharmacological effects involves selective inhibition of L-type calcium channels in vascular smooth muscle cells.
(S)-Lercanidipine-d3 Hydrochloride exhibits distinct physical and chemical properties that are critical for its application in research and clinical settings.
(S)-Lercanidipine-d3 Hydrochloride serves multiple scientific purposes:
CAS No.: 354-92-7
CAS No.: 3616-06-6
CAS No.: 35523-89-8
CAS No.:
CAS No.: 19449-30-0
CAS No.: 42201-43-4